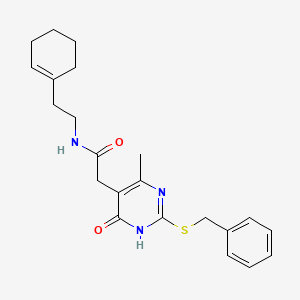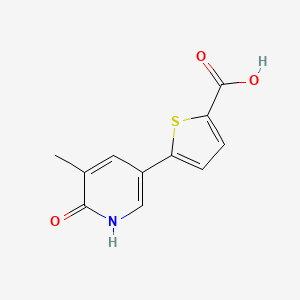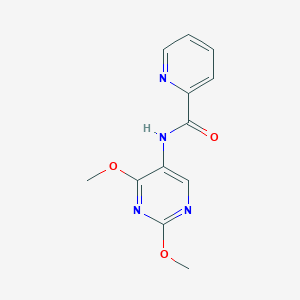
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.253 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a picolinamide moiety attached at position 5.
Mechanism of Action
Mode of Action
Pyrimidinamine derivatives, which are structurally similar, have been reported to exhibit fungicidal activity . They inhibit the electron transport in mitochondrial complex I, which is different from other fungicides . This unique mode of action could potentially make this compound effective against organisms resistant to other fungicides.
Result of Action
The inhibition of mitochondrial complex i, as seen with similar compounds, can lead to a decrease in atp production, disrupting cellular energy balance and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of picolinamide with 2,4-dimethoxypyrimidine under specific conditions. For instance, the reaction can be catalyzed by palladium trifluoroacetate (Pd(TFA)2) in the presence of trifluoroacetic acid (TFA) in n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes to form oxazole derivatives.
Common Reagents and Conditions
Palladium Trifluoroacetate (Pd(TFA)2): Used as a catalyst in the condensation reactions.
Trifluoroacetic Acid (TFA): Acts as a promoter in the reaction.
n-Octane: Used as a solvent in the reaction.
Major Products Formed
The major products formed from these reactions include 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl dodecanamide: A derivative with anti-inflammatory properties.
3-(N-Cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl)amino)-5-(3,5-difluorophenoxy)benzoic acid: A potent inhibitor of lactate dehydrogenase A.
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and its ability to undergo various chemical reactions to form valuable intermediates. Its versatility in synthetic chemistry and potential biological activities make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-18-11-9(7-14-12(16-11)19-2)15-10(17)8-5-3-4-6-13-8/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPDEYUIMVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
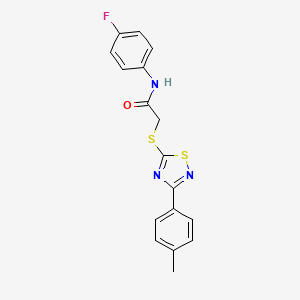
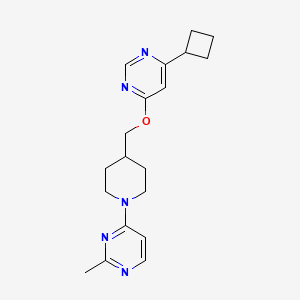
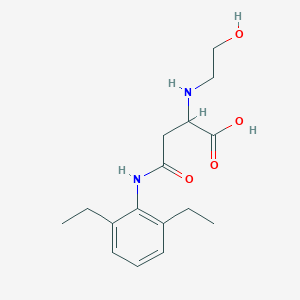
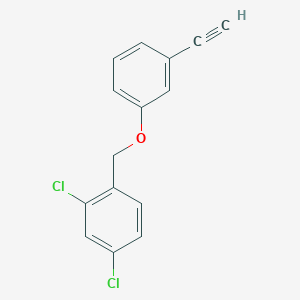
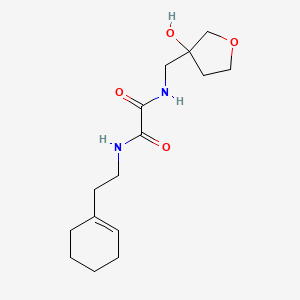
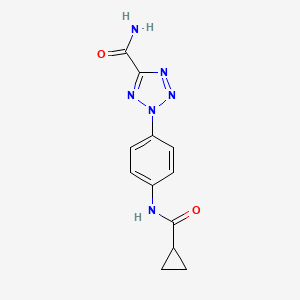
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
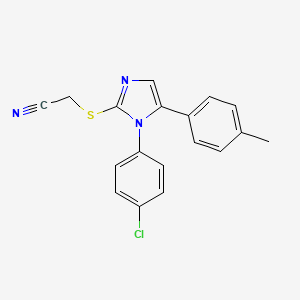
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)

![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)
